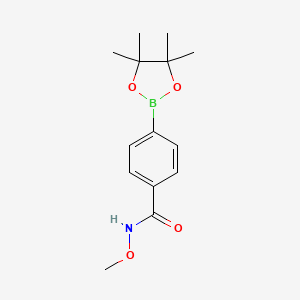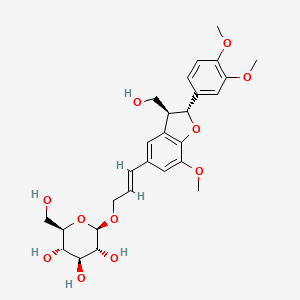
Longifloroside A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Longifloroside A is a natural product from Ligustrum lucidum . It is a type of neolignan glucoside . The source of Longifloroside A is the seeds of Ligustrum lucidum .
Molecular Structure Analysis
Longifloroside A has a molecular formula of C27H34O11 . It contains 75 bonds in total, including 41 non-H bonds, 13 multiple bonds, 10 rotatable bonds, 1 double bond, and 12 aromatic bonds .Physical And Chemical Properties Analysis
Longifloroside A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 534.6 .科学的研究の応用
Phytochemistry and Compounds Identification : Longifloroside A, along with other compounds, was identified in the ethanolic extract of Pedicularis longiflora. These compounds were isolated and characterized using spectral and chemical evidence (Zhongjian & Zi-min, 1992).
Metabolite Profiling in Plants : In a study on the genus Passiflora, metabolite profiling and fingerprinting techniques identified various compounds, although Longifloroside A was not specifically mentioned. This approach is significant for understanding the chemical composition of plant species, including the identification of compounds like Longifloroside A (Farag et al., 2016).
Antioxidant Activity : Chlorinated iridoid glucosides, including compounds similar to Longifloroside A, were isolated from Veronica longifolia. These compounds exhibited radical-scavenging activity against various radicals, indicating potential antioxidant applications (Jensen et al., 2010).
Neolignan Glycosides Research : Longiflorosides A, B, C, and D, which are neolignan glucosides, were obtained from Pedicularis longiflora. The structures of these compounds, including Longifloroside A, were determined mainly through spectral evidence, contributing to the understanding of plant-derived neolignans (Wang & Jia, 1997).
Phytochemical Investigation in Diospyros longiflora : A study on Diospyros longiflora yielded compounds including Longiflorol, a bergenin α-d-apioside, and its antioxidant activity was evaluated. Although not directly about Longifloroside A, this research is relevant for understanding similar compounds in related plant species (Dongmo et al., 2018).
Pharmacological Study in Mandevilla longiflora : A study on Mandevilla longiflora, which examined the anti-inflammatory potential of this plant in an in vivo model, provides insights into the pharmacological applications of compounds that may be similar to Longifloroside A (Almeida et al., 2017).
Safety and Hazards
When handling Longifloroside A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Longifloroside A is a neolignan glucoside The primary targets of Longifloroside A are not explicitly mentioned in the available literature
Mode of Action
It is known that neolignan glucosides, the class of compounds to which longifloroside a belongs, often interact with their targets by binding to them, which can lead to changes in the target’s function .
Biochemical Pathways
Neolignan glucosides can potentially interact with various biochemical pathways depending on their specific targets .
Result of Action
It is known that longifloroside a is a potent antioxidant . Antioxidants can protect cells from damage caused by harmful molecules known as free radicals. Therefore, it can be inferred that Longifloroside A may have a protective effect at the cellular level.
Action Environment
It is known that the compound is derived from the whole plants of pedicularis longiflora , suggesting that it may be influenced by the plant’s growth conditions and environment.
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-[(2R,3S)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-7-6-15(11-19(18)34-2)25-17(12-28)16-9-14(10-20(35-3)26(16)38-25)5-4-8-36-27-24(32)23(31)22(30)21(13-29)37-27/h4-7,9-11,17,21-25,27-32H,8,12-13H2,1-3H3/b5-4+/t17-,21-,22-,23+,24-,25+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQOACQMNIJQL-ZFNUXFBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)C=CCOC4C(C(C(C(O4)CO)O)O)O)OC)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)/C=C/CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Longifloroside A | |
Q & A
Q1: What is Longifloroside A and where is it found?
A1: Longifloroside A, also known as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, is a neolignan glucoside. It has been isolated from various plant sources, including Phlomis chimerae [] and Salicornia europaea [].
Q2: What is the structure of Longifloroside A?
A2: While a molecular formula and exact weight are not explicitly provided in the abstracts, the structure of Longifloroside A is described as (D)-4-O-methyldehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside. This indicates it consists of a dehydrodiconiferyl alcohol moiety with a methyl group at the 4-position and a β-ᴅ-glucopyranoside linked to the 9′-position. Structural elucidation was achieved using spectroscopic methods [, ].
Q3: Are there other neolignan glucosides similar to Longifloroside A found in nature?
A4: Yes, several neolignan glucosides structurally similar to Longifloroside A have been identified. One example is (-)-4-O-methyldihydrodehydrodiconiferyl alcohol-9′-O-β-ᴅ-glucopyranoside, a new compound isolated alongside Longifloroside A from Phlomis chimerae []. Another example is (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-ᴅ-glucopyranoside, also found in the same plant []. These findings highlight the diversity of neolignan glucosides in nature and their potential as sources of bioactive compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)
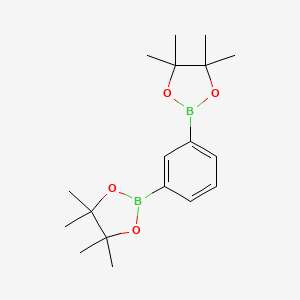
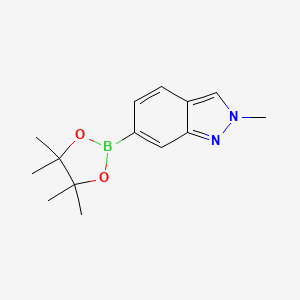




![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
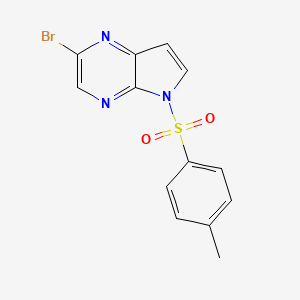
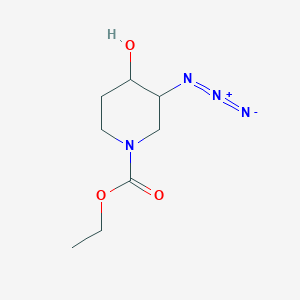
![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)
